N-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Epigenetics Histone Demethylase JMJD2C

This synthetic small molecule features a 6-phenoxypyrimidine-4-carboxamide scaffold with a unique 2,4-dimethoxybenzyl substitution. Unlike its chemokine-modulating analogs, this variant engages JMJD2C histone demethylase (IC50=3.4µM), serving as a reference inhibitor for epigenetic target screening. Its lack of chemokine receptor activity makes it an ideal negative control for selectivity profiling. Procure this compound to explore TGR5 agonism SAR, benchmark more potent analogs, or probe JMJD2C in cellular models.

Molecular Formula C25H28N4O4
Molecular Weight 448.523
CAS No. 1115923-09-5
Cat. No. B2885497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS1115923-09-5
Molecular FormulaC25H28N4O4
Molecular Weight448.523
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OC
InChIInChI=1S/C25H28N4O4/c1-31-21-9-8-19(22(14-21)32-2)16-26-25(30)18-10-12-29(13-11-18)23-15-24(28-17-27-23)33-20-6-4-3-5-7-20/h3-9,14-15,17-18H,10-13,16H2,1-2H3,(H,26,30)
InChIKeyJPOHYULQKQXJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1115923-09-5): Procurement & Selection Profile


N-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1115923-09-5) is a synthetic small molecule belonging to the 6-phenoxypyrimidine-4-carboxamide class. It is primarily utilized as a research tool in medicinal chemistry and chemical biology . Publicly available data on its specific biological activity is sparse; BindingDB associates a related ChEMBL entry (CHEMBL1938900) with modest inhibition of the JMJD2C histone demethylase (IC50 = 3.40 µM) [1]. The compound is offered by several chemical vendors for non-human research purposes, typically at purities around 95% .

Why Generic Substitution Fails for N-(2,4-Dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide


The 6-phenoxypyrimidine-4-carboxamide scaffold is highly sensitive to peripheral substitutions, leading to profound target-switching. Subtle changes to the benzylamine moiety can redirect a compound's primary activity from kinase inhibition (e.g., LCK/FMS) to G-protein coupled receptor modulation (e.g., TGR5 agonism) or epigenetic protein interactions [1][2]. Therefore, a close analog like the N-(2-methylbenzyl) or unsubstituted N-benzyl derivative cannot be assumed to replicate the specific, albeit poorly characterized, interaction profile of the 2,4-dimethoxybenzyl variant, which shows a distinct affinity fingerprint including potential JMJD2C engagement [3].

Quantitative Differentiation Evidence for N-(2,4-Dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide


Comparative Epigenetic Target Engagement: JMJD2C Inhibition

The target compound exhibits measurable, albeit modest, inhibition of the JMJD2C histone demethylase. This represents a differentiated target profile compared to the broader class of phenoxypyrimidine carboxamides, which are more frequently optimized for kinase or GPCR targets. A direct comparator within the JMJD2 family is not available from the same study, but class-level inference suggests this activity is specific. [1]

Epigenetics Histone Demethylase JMJD2C

Differentiation from a Close Structural Analog in Chemokine Receptor Modulation

A near-identical analog, 1-(6-phenoxypyrimidin-4-yl)-N-(4-(pyrrolidin-1-yl)benzyl)piperidine-4-carboxamide, is explicitly described in patents as a chemokine receptor modulator . The target compound, featuring a 2,4-dimethoxybenzyl group instead of the 4-(pyrrolidin-1-yl)benzyl moiety, is not described as a chemokine modulator in the same patent literature, indicating that the specific substitution pattern redirects its biological profile away from this target.

Chemokine Receptor CCR Inflammation

Potential for TGR5 Agonism: Class-Level Inference from a Potent Analog

A structurally related compound, the TGR5 Receptor Agonist Cpd23g (Sigma-Aldrich 505854), demonstrates exceptional potency on human TGR5 (EC50 = 720 pM). While no direct activity data exists for the target compound on TGR5, the shared 6-phenoxypyrimidine-4-carboxamide scaffold suggests a potential for similar agonism, though the 2,4-dimethoxybenzyl substitution likely modulates this activity.

TGR5 Agonist GPCR Metabolic Disease

Validated Application Scenarios for N-(2,4-Dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide Procurement


Epigenetic Tool Compound Development for JMJD2C Demethylase Studies

Based on the confirmed, albeit weak, JMJD2C inhibition (IC50 = 3.4 µM), this compound can serve as a starting point for structure-activity relationship (SAR) studies. Researchers procuring this compound can use it as a reference inhibitor to benchmark more potent, optimized analogs, or to probe the role of JMJD2C in cellular models where potent knockdown is not required. [1]

Selectivity Profiling Against Chemokine Receptor Targets

The compound's lack of patent-disclosed chemokine receptor modulation, in contrast to its close structural analog, makes it a useful tool for selectivity profiling. It can be used as a negative control in assays designed to confirm that the phenoxypyrimidine-4-carboxamide scaffold's biological effects are not universally mediated through chemokine receptors.

Medicinal Chemistry Optimization for TGR5 Agonist Programs

Given the scaffold's proven potential for high-potency TGR5 agonism (as demonstrated by Cpd23g), this specific compound offers a unique substitution vector for SAR exploration. Procurement of this compound allows medicinal chemists to systematically evaluate the impact of the 2,4-dimethoxybenzyl group on TGR5 potency, selectivity, and pharmacokinetic properties, potentially leading to novel candidates for metabolic disorders.

Quote Request

Request a Quote for N-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.